2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Vue d'ensemble

Description

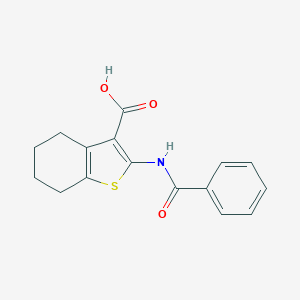

2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a complex organic compound featuring a benzoylamino group attached to a tetrahydrobenzothiophene ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydrobenzothiophene core, which can be achieved through a cyclization reaction involving a thiol and a suitable diene. The benzoylamino group is then introduced via an amide coupling reaction using benzoyl chloride and an appropriate amine under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzoylamino moiety, potentially converting it to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated benzothiophene derivatives.

Applications De Recherche Scientifique

Chemistry: In synthetic organic chemistry, 2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Industry: In materials science, derivatives of this compound are explored for their electronic properties, making them useful in the development of organic semiconductors and other advanced materials.

Mécanisme D'action

The mechanism by which 2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzoylamino group can form hydrogen bonds with biological targets, while the benzothiophene ring can engage in π-π interactions.

Comparaison Avec Des Composés Similaires

- 2-(Benzoylamino)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

- 2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Comparison: Compared to its analogs, 2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is unique due to the presence of the sulfur atom in the benzothiophene ring, which can impart different electronic properties and reactivity. This sulfur atom can participate in unique interactions and reactions not observed in its oxygen or nitrogen analogs, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Activité Biologique

2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS No. 52535-73-6) is a compound with notable biological activity. Its structure includes a benzothiophene core, which is known for its diverse pharmacological properties. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C16H15NO3S, with a molecular weight of 301.36 g/mol. The compound features a benzoylamino group attached to a tetrahydro-benzothiophene structure, which contributes to its unique biological properties .

Biological Activity Overview

Research indicates that compounds related to benzothiophene exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of this compound are summarized below:

Antimicrobial Activity

A study investigated the antimicrobial properties of related benzothiophene derivatives and found that certain modifications enhance their effectiveness against various bacterial strains. Although specific data on this compound is limited, it is hypothesized that its structural features may confer similar antimicrobial properties .

Anticancer Potential

Compounds containing the benzothiophene moiety have been linked to anticancer activity. For instance, studies have shown that derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The specific IC50 values and mechanisms for this compound require further investigation but suggest potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiophene derivatives have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and other mediators involved in inflammatory pathways. Research into the specific anti-inflammatory effects of this compound is ongoing and could reveal significant therapeutic applications .

Case Studies and Research Findings

Several case studies highlight the importance of benzothiophene derivatives in drug discovery:

- Case Study on Antimicrobial Agents : A study focused on synthesizing various substituted benzothiophenes for antimicrobial evaluation found that certain modifications significantly enhanced activity against resistant bacterial strains .

- Anticancer Drug Development : Research on related compounds demonstrated promising results in inhibiting tumor growth in vitro and in vivo models. These findings support further exploration of this compound for its potential as an anticancer agent .

- Inflammation Models : In vitro studies have shown that benzothiophene derivatives can modulate inflammatory responses in cell culture models. Further studies are needed to evaluate the specific effects of this compound on inflammatory markers .

Propriétés

IUPAC Name |

2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c18-14(10-6-2-1-3-7-10)17-15-13(16(19)20)11-8-4-5-9-12(11)21-15/h1-3,6-7H,4-5,8-9H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYBPWJIHAYXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351398 | |

| Record name | 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52535-73-6 | |

| Record name | 2-(Benzoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52535-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.